molecular formula C20H18N2O3S3 B2622524 4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide CAS No. 923087-40-5

4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

Cat. No.: B2622524
CAS No.: 923087-40-5
M. Wt: 430.56
InChI Key: ZPODMRLYFIAZMO-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a thiochromeno ring, and a thiazole ring

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S3/c23-18(11-6-12-28(24,25)14-7-2-1-3-8-14)21-20-22-19-15-9-4-5-10-16(15)26-13-17(19)27-20/h1-5,7-10H,6,11-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPODMRLYFIAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiochromeno ring, followed by the introduction of the thiazole ring. The phenylsulfonyl group is then added through sulfonylation reactions. The final step involves the formation of the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide involves its interaction with molecular targets within biological systems. The phenylsulfonyl group may interact with specific enzymes or receptors, while the thiochromeno and thiazole rings can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide: shares similarities with other thiazole and thiochromeno derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a compound belonging to the class of sulfonamide derivatives, characterized by its complex structure that includes a thiochromeno-thiazole moiety. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide core substituted with a phenylsulfonyl group and a thiochromeno[4,3-d]thiazole ring. The presence of these functional groups may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the phenylsulfonyl moiety have been identified as potent inhibitors of BRAF^V600E kinase, which is critical in melanoma treatment .

Table 1: Comparative Anticancer Activities of Related Compounds

Compound NameMechanismActivity Level
This compoundBRAF^V600E inhibitionHigh
GSK2981278RORγt inverse agonistModerate
Other sulfonamide derivativesVarious mechanismsVariable

Antimicrobial Properties

The antimicrobial efficacy of this compound has not been extensively documented; however, related sulfonamide compounds show promise against various bacterial strains. The mechanism typically involves the inhibition of folate synthesis in bacteria, which is crucial for their growth and replication.

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound is likely to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

  • BRAF^V600E Inhibition : A study demonstrated that novel thiazole derivatives with phenyl sulfonyl groups effectively inhibited BRAF^V600E kinase activity in vitro, leading to reduced cell viability in melanoma cell lines .
  • Structure-Activity Relationship (SAR) : Research on related sulfonamide analogues has revealed that modifications in the phenyl ring can enhance biological activity and selectivity towards target enzymes .

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